molecular formula C9H7BrN2 B040036 8-Bromoquinolin-5-amine CAS No. 116632-58-7

8-Bromoquinolin-5-amine

Cat. No.: B040036
CAS No.: 116632-58-7
M. Wt: 223.07 g/mol
InChI Key: UNFYSPONYGTMNH-UHFFFAOYSA-N
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Description

8-Bromoquinolin-5-amine is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Palladium-Catalyzed Amination

8-Bromoquinolin-5-amine derivatives are synthesized through palladium-catalyzed amination processes. These methods, including microwave-assisted reactions, offer rapid preparation and good yields, showcasing improvements in yields especially with quinoline substrates under microwave conditions compared to standard conditions. This approach is pivotal for the synthesis of 1-aminonaphthalenes and 5- and 8-aminoquinolines from respective aryl bromides, highlighting the compound's utility in preparing complex organic molecules (Wang, Magnin, & Hamann, 2003).

Chemoselective Synthesis

The chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives from 8-hydroxyquinoline demonstrates the versatility of this compound in synthesizing sulfonate derivatives. These compounds have shown significant antimicrobial activities, indicating potential applications in developing new antibacterial and antifungal agents (Krishna, 2018).

Coordination Chemistry

This compound serves as a precursor for the synthesis of metal complexes, where it reacts with zincated cyclopentadienyl derivatives in the presence of palladium to yield 8-quinolylcyclopentadienyl metal complexes. These complexes exhibit solvatochromism and have potential applications in materials science for creating sensors or molecular switches (Enders, Kohl, & Pritzkow, 2001).

Antibacterial Properties

New 8-nitrofluoroquinolone models synthesized from this compound derivatives have been investigated for their antibacterial properties. This research highlights the compound's role in developing new antibacterial agents, particularly those targeting S. aureus with notable efficacy (Al-Hiari et al., 2007).

C-H Amination Strategies

Selective C-H amination of 8-aminoquinolines demonstrates innovative approaches to functionalizing molecules, enabling the creation of amino-substituted derivatives. These methodologies have broad implications in synthetic chemistry, offering routes to design and synthesize novel compounds with potential pharmacological activities (Yi et al., 2017).

Safety and Hazards

8-Bromoquinolin-5-amine is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with hazard statements H315 and H319, indicating that it causes skin irritation and serious eye irritation . The safety data sheet advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Properties

IUPAC Name

8-bromoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFYSPONYGTMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513705
Record name 8-Bromoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116632-58-7
Record name 8-Bromo-5-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116632-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At reflux, 10.0 g of 8-bromo-5-nitroquinoline in 68 ml of glacial acetic acid and 34 ml of ethanol were added dropwise to a mixture of 7.75 g of iron powder, 18 ml of glacial acetic acid and 9 ml of ethanol. After stirring for 45 minutes at reflux, the mixture was cooled and filtered through diatomaceous earth. The filtrate was concentrated, taken up in methylene chloride, washed with sodium carbonate solution, dried and concentrated.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Name
Quantity
7.75 g
Type
catalyst
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

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